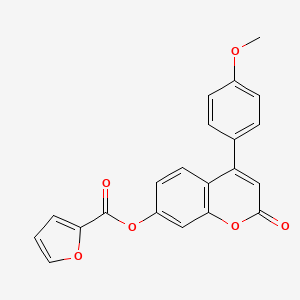

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate

Description

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate is a chromene derivative characterized by a 2H-chromen-2-one core substituted with a 4-methoxyphenyl group at the 4-position and a 2-furoate ester at the 7-position. Chromene derivatives are renowned for their structural versatility and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxyphenyl group enhances electron-donating capacity, while the furoate ester contributes to lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical exploration .

Properties

IUPAC Name |

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)17-12-20(22)27-19-11-15(8-9-16(17)19)26-21(23)18-3-2-10-25-18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAXJSGLWBEIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl group and the furoate ester. Key steps may include:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 4-methoxybenzene under acidic conditions.

Esterification with Furoic Acid: The final step is the esterification of the substituted chromen-2-one with furoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and related derivatives:

| Compound Name | Core Structure | Substituents at 4-Position | Substituents at 7-Position | Unique Features |

|---|---|---|---|---|

| Target Compound | 2H-chromen-2-one | 4-Methoxyphenyl | 2-Furoate | Methoxy + furoate combination |

| 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate | Bis-chromenone | 2-Oxochromen-3-yl | Furan-2-carboxylate | Dual chromenone cores |

| 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | Chromen-4-one | 4-Methoxyphenyl | Dimethylcarbamate | Carbamate linkage |

| Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate | Chromen-4-one | 4-Methoxyphenyl + trifluoromethyl | Ethoxyacetate | Trifluoromethyl enhances lipophilicity |

| 5-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one | Chromen-2-one | Ethyl | 4-Chlorophenyl oxoethoxy | Chlorophenyl + ethyl synergy |

Key Observations :

- The target compound is distinguished by the simultaneous presence of methoxy and furoate groups , which balance electron donation and lipophilicity .

- Compounds with carbamate or trifluoromethyl groups (e.g., ) exhibit altered solubility and metabolic profiles compared to the furoate ester.

- Halogenated derivatives (e.g., 4-chlorophenyl in ) often show enhanced bioactivity but may face toxicity challenges.

Chemical Reactivity and Stability

- Furoate vs. Carbamate Esters : The 2-furoate group in the target compound offers greater hydrolytic stability compared to dimethylcarbamate derivatives, which are prone to enzymatic cleavage .

- Methoxy vs. Trifluoromethyl Groups: The methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the chromenone core. In contrast, trifluoromethyl groups (e.g., ) are electron-withdrawing, increasing oxidative stability but reducing solubility .

- Thiophene vs.

Biological Activity

The compound 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate is a member of the coumarin family, which has garnered interest due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The compound features a coumarin moiety, which is known for its potential pharmacological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, suggesting a protective effect against oxidative stress in biological systems .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. For instance, compounds with structural similarities have shown activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds have also been reported. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant for developing new antimicrobial agents in response to rising antibiotic resistance .

Case Study: Antioxidant Activity Assessment

In a comparative study, various coumarin derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results showed that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Study: Anticancer Mechanisms

A study focused on the anticancer effects of related coumarin derivatives used MCF-7 breast cancer cells. The results indicated that treatment with these compounds resulted in increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2 .

Table of Biological Activities

| Biological Activity | Assessed Compound | Findings |

|---|---|---|

| Antioxidant | This compound | Significant DPPH radical scavenging activity |

| Anticancer | Similar coumarins | Induction of apoptosis in MCF-7 cells |

| Anti-inflammatory | Related derivatives | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Related compounds | Activity against E. coli and S. aureus |

Q & A

Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the chromenone core. Key steps include:

- Coumarin core preparation : Alkylation or esterification of 7-hydroxy-4-(4-methoxyphenyl)coumarin using 2-furoyl chloride in anhydrous conditions.

- Base selection : Potassium carbonate or triethylamine in aprotic solvents (e.g., THF, acetone) under reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Optimization focuses on controlling stoichiometry, reaction time, and temperature to minimize byproducts like unreacted coumarin or over-esterification.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., methoxy, furoate groups).

- X-ray crystallography : Use SHELX programs for structure refinement to resolve ambiguities in stereochemistry .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~407.3 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl and 2-furoate substituents influence the compound's reactivity and bioactivity?

The methoxy group enhances electron density on the chromenone ring, increasing stability against oxidation. The 2-furoate moiety introduces steric hindrance and polarizability, affecting binding to biological targets (e.g., enzymes). Computational studies (DFT) reveal:

- Reduced HOMO-LUMO gap (~4.2 eV) compared to non-furoate analogs, suggesting enhanced charge-transfer interactions .

- Lipophilicity : LogP ~2.8 (calculated), making it more membrane-permeable than carboxylate analogs .

Q. What strategies address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies may arise from assay conditions or impurity profiles. Recommended approaches:

- Dose-response validation : Test across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols.

- Metabolite profiling : LC-MS to rule out degradation products interfering with bioassays .

- Target-specific assays : Use kinase inhibition panels or fluorescence polarization assays to isolate mechanisms .

Q. How can computational modeling predict interaction mechanisms between this compound and cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations can map binding poses:

- Key interactions : Hydrogen bonding with CYP3A4 residues (e.g., Arg-105, Phe-108) and hydrophobic contacts with the furoate group .

- Free energy calculations : MM-GBSA to estimate binding affinities (ΔG ~-8.2 kcal/mol) .

Methodological Challenges

Q. What are the limitations of crystallographic data interpretation for this compound, and how can they be mitigated?

Challenges include:

Q. How do synthetic impurities (e.g., unreacted coumarin) impact pharmacological studies, and what purification methods are most effective?

Impurities >0.5% can skew bioactivity results. Solutions:

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to isolate the target compound (retention time ~12.3 min) .

- Recrystallization : Ethanol/water (7:3) yields >99% purity, confirmed by melting point consistency (~215–217°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.